3-(carbamoylamino)-3-(2-chlorophenyl)propanoic Acid
Description
Properties
IUPAC Name |
3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-2-1-3-6(7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXPTPGKHWHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209702 | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750599-02-1 | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750599-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid typically involves the synthesis of intermediate compounds through multi-step organic reactions. One common route begins with the chlorination of benzene to form 2-chlorobenzene, followed by nitration, reduction, and amination reactions to introduce the carbamoylamino group. The final step usually involves the acylation of the intermediate with propanoic acid derivatives under controlled conditions, such as the use of catalytic agents and specific solvents to optimize yield and purity.
Industrial Production Methods: : Industrial production methods often focus on scalability and cost-effectiveness. Large-scale synthesis may employ automated flow reactors and continuous processing techniques to ensure consistent production. Reaction conditions are meticulously optimized, involving precise temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize output while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: : 3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : It can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid has found applications in several scientific research fields:
Chemistry: : It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: : Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: : Preliminary studies suggest potential pharmacological activities, making it a compound of interest for drug development and therapeutic applications.
Industry: : Its unique properties allow for use in the development of specialized materials, including polymers and coatings.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects: : The biological and chemical effects of 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid are mediated by its interaction with specific molecular targets. These interactions often involve binding to active sites of enzymes or receptors, leading to modulation of their activity.
Molecular Targets and Pathways Involved: : The exact molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or other biomolecules that play critical roles in physiological processes. The compound's effects can lead to alterations in cellular signaling pathways, metabolic regulation, and other biochemical processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 242.66 | 1.8 | Low |
| Ureidopropionic Acid | 132.12 | -0.5 | High |
| 3-(2-Thienyl)propanoic Acid | 156.19 | 1.2 | Moderate |
Biological Activity
3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid, also known by its chemical identifier and CAS number 750599-02-1, is a compound of interest in various biological research fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a propanoic acid backbone with a carbamoylamino group and a chlorophenyl substituent. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular pathways involved in inflammation and oxidative stress. For instance, it has been shown to reduce the levels of reactive oxygen species (ROS) in cultured neuronal cells.
Case Studies
Several case studies have explored the effects of this compound:
- Case Study 1 : A study on zebrafish models indicated that the compound reduced oxidative damage caused by cisplatin exposure, highlighting its protective role against drug-induced toxicity.
- Case Study 2 : In a mouse model of neurodegeneration, treatment with this compound improved behavioral outcomes and reduced neuronal loss compared to control groups.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling 2-chlorophenyl precursors with carbamoylamino and propanoic acid moieties. A multi-step approach may include:
Amination : React 3-(2-chlorophenyl)propanoic acid with urea or carbamoyl chloride under basic conditions (e.g., NaOH in DMF) to introduce the carbamoylamino group.
Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and melting point analysis .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Key Techniques :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the carbamoylamino and chlorophenyl groups. For example, the aromatic protons of the 2-chlorophenyl group resonate at δ 7.2–7.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₀ClN₂O₃: ~257.03 Da) .
- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 4–8) to guide biological assay design .
Q. What are the stability considerations for storage and handling?
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamoylamino group.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., urea formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Analogous compounds (e.g., 3-amino-3-(2-chlorophenyl)propanoic acid) show conflicting antimicrobial data. To address this:
Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines).
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., carbamoylamino vs. amino groups) using QSAR models to identify critical functional groups .
- Example : The carbamoylamino group may enhance hydrogen bonding with bacterial enzymes, improving activity over non-carbamoylated analogs .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Approaches :
Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (PDB ID: 1DHF). Focus on the chlorophenyl group’s hydrophobic interactions and the carbamoylamino’s hydrogen bonding .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability in physiological conditions .
Q. How can researchers design experiments to validate hypothesized metabolic pathways?
- Experimental Workflow :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.
CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
- Data Interpretation : Compare metabolic profiles to analogs (e.g., 3-(2,4-dichlorophenyl)propanoic acid) to identify substituent-dependent detoxification pathways .
Q. What analytical methods are suitable for detecting impurities in scaled-up synthesis?
- Strategy :
- HPLC-DAD : Use a gradient method (5–95% acetonitrile in 20 min) to separate byproducts (e.g., unreacted urea).
- NMR Spiking : Add authentic impurity standards (e.g., 3-(2-chlorophenyl)propanoic acid) to confirm retention times .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Root Cause : Variations in pH, temperature, or solvent purity.
- Resolution :
Standardize Conditions : Measure solubility in PBS (pH 7.4) at 25°C using a shake-flask method.
Cross-Validate : Compare with computational predictions (e.g., logP via ACD/Labs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
